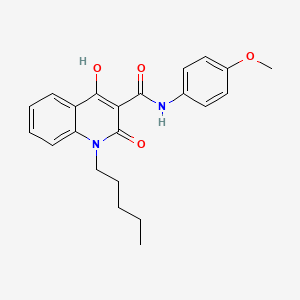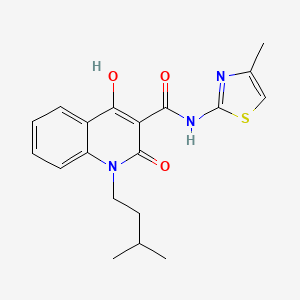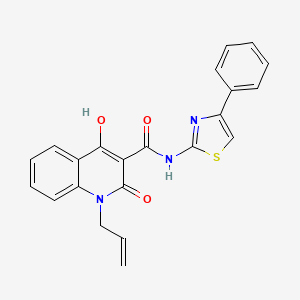![molecular formula C13H10N2O2S2 B5913331 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is a heterocyclic compound that has been the subject of extensive research due to its potential applications in medicine and pharmaceuticals. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. The compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol have been extensively studied. The compound has been found to possess anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. Moreover, the compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Moreover, the compound has been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of the compound is that its mechanism of action is not fully understood, which may limit its potential applications in medicine and pharmaceuticals.
Orientations Futures
There are several future directions for research on 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol. One area of research is the development of new synthetic methods for the compound, which may improve its yield and purity. Another area of research is the elucidation of its mechanism of action, which may help to identify new therapeutic targets for the treatment of various diseases. Moreover, the compound may be further studied for its potential applications in the field of drug discovery and development.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the reaction of 2-aminothiazole with 2-bromopyridine-4,6-dione in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with benzyl mercaptan to form the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol has been extensively studied for its potential applications in the field of medicine and pharmaceuticals. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to exhibit antibacterial and antifungal activities. Moreover, the compound has been found to be a potent inhibitor of several enzymes, including tyrosinase, xanthine oxidase, and α-glucosidase.
Propriétés
IUPAC Name |
2-benzylsulfanyl-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-9-6-10(17)14-12-11(9)19-13(15-12)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUDDKNYHZCYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)[1,3]thiazolo[4,5-b]pyridine-5,7-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913270.png)



![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)


